2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde
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Overview
Description
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO4 It is a brominated benzaldehyde derivative, characterized by the presence of ethoxy and hydroxyethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of ethoxy and hydroxyethoxy groups. One common synthetic route is as follows:
Bromination: The starting material, 5-ethoxy-2-hydroxybenzaldehyde, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Etherification: The brominated intermediate is then subjected to etherification with ethyl alcohol and ethylene glycol under acidic or basic conditions to introduce the ethoxy and hydroxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzoic acid.
Reduction: 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the aldehyde group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, potentially leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-Bromo-5-ethoxy-4-(2-methoxyethoxy)benzaldehyde: Similar structure but with a methoxyethoxy group instead of a hydroxyethoxy group.
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and hydroxyethoxy groups on the benzene ring, along with the bromine atom and aldehyde group, makes it a versatile intermediate for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-10-5-8(7-14)9(12)6-11(10)16-4-3-13/h5-7,13H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPMVXNEWINRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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